molecular formula C24H20N4O3S B2477593 7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868148-26-9

7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2477593
CAS RN: 868148-26-9
M. Wt: 444.51
InChI Key: BUSVAYFGAINJGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

This compound belongs to a broader class of molecules with significant interest in the synthesis and structural studies of chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and related derivatives. These compounds, including various chromeno and pyrimidine derivatives, have been synthesized through reactions involving orthoformate or aromatic aldehydes and subsequent reactions with chromeno[2,3-d]pyrimidine derivatives. Structural characterization of these molecules, such as 12-(4-methoxyphenyl)-9,9-dimethyl derivatives, has been achieved through single crystal X-ray diffraction analysis, confirming their complex molecular frameworks (Wang et al., 2014).

Antimicrobial Activities

A significant area of research for these compounds is their antimicrobial activities. Studies have demonstrated that derivatives of 7H-benzochromenopyrimidine and 14H-benzochromenotriazolopyrimidine show promising antibacterial activities. These activities are compared to reference antimicrobial agents, indicating their potential as novel antimicrobial compounds. The structure-activity relationship (SAR) analysis supports these findings, suggesting a direct correlation between chemical structure modifications and the enhancement of antimicrobial efficacy (Okasha et al., 2016).

Tuberculostatic Activity

Another significant application area is the investigation of tuberculostatic activities. Structural analogs of these compounds have been synthesized and evaluated for their effectiveness against tuberculosis. This research aims to develop promising antituberculous agents by exploring different chemical modifications and analyzing the resulting structure-activity relationships. Such studies contribute valuable insights toward the development of new therapeutic agents against tuberculosis (Titova et al., 2019).

Antioxidant Activities

In addition to antimicrobial and antituberculous properties, these compounds have been studied for their antioxidant activities. The synthesis of a series of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives and their evaluation for antioxidant activity have shown promising results. Such research highlights the potential of these molecules in oxidative stress-related therapeutic applications (Gilava et al., 2020).

properties

IUPAC Name

11-(2,5-dimethoxyphenyl)-9-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-29-14-9-10-17(30-2)16(12-14)22-20-21(27-24-25-13-26-28(22)24)15-6-3-4-7-18(15)31-23(20)19-8-5-11-32-19/h3-13,22-23H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSVAYFGAINJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4OC3C5=CC=CS5)NC6=NC=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.